molecular formula C31H27N3O4S2 B12041808 2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

Cat. No.: B12041808
M. Wt: 569.7 g/mol
InChI Key: KYAHONVOJOESDB-UHFFFAOYSA-N
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Description

2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothieno[2,3-d]pyrimidine core, which is known for its biological activity. The presence of methoxyphenyl and phenoxyphenyl groups further enhances its chemical properties, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves multiple steps. The initial step often includes the formation of the benzothieno[2,3-d]pyrimidine core through a cyclization reaction. This is followed by the introduction of the methoxyphenyl and phenoxyphenyl groups via substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Scientific Research Applications

2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothieno[2,3-d]pyrimidine core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to changes in cellular processes, making the compound useful for therapeutic applications.

Comparison with Similar Compounds

Similar compounds include other benzothieno[2,3-d]pyrimidine derivatives, such as:

  • 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
  • 2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

These compounds share a similar core structure but differ in the substituents attached to the aromatic rings. The unique combination of methoxyphenyl and phenoxyphenyl groups in 2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C31H27N3O4S2

Molecular Weight

569.7 g/mol

IUPAC Name

2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C31H27N3O4S2/c1-37-22-17-13-21(14-18-22)34-30(36)28-25-9-5-6-10-26(25)40-29(28)33-31(34)39-19-27(35)32-20-11-15-24(16-12-20)38-23-7-3-2-4-8-23/h2-4,7-8,11-18H,5-6,9-10,19H2,1H3,(H,32,35)

InChI Key

KYAHONVOJOESDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)SC6=C3CCCC6

Origin of Product

United States

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